molecular formula C17H24N2O2 B4615799 4-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)benzamide

4-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4615799
M. Wt: 288.4 g/mol
InChI Key: ZRLJJVGDXAUCKC-UHFFFAOYSA-N
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Description

4-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with potential therapeutic applications. Its structure and properties have been investigated in various studies, particularly focusing on its synthesis and potential as a therapeutic agent.

Synthesis Analysis

The synthesis of this compound involves multiple steps, including the use of piperidine and benzamide derivatives. For instance, Hussain et al. (2016) synthesized a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential Alzheimer’s disease treatment agents, highlighting the compound's relevance in medicinal chemistry (Hussain et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been characterized using various spectroscopic techniques. Janani et al. (2020) employed FT-IR, FT-Raman, NMR, and other techniques to characterize the molecular structure of a similar compound, 1-Benzyl-4-(N-Boc-amino)piperidine (Janani et al., 2020).

Chemical Reactions and Properties

This compound exhibits various chemical properties, including enzyme inhibition and potential therapeutic applications. Studies like that of Hussain et al. (2016) have explored its enzyme inhibition activity, particularly against butyrylcholinesterase, which is a target for Alzheimer’s disease (Hussain et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its application in pharmaceutical formulations. However, specific studies focusing solely on the physical properties of 4-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)benzamide were not found in the current research literature.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are critical for understanding the compound's potential as a therapeutic agent. The study by Hussain et al. (2016) provides insights into its reactivity and potential therapeutic effects (Hussain et al., 2016).

Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

A study conducted by Sugimoto et al. (1990) explored the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to the chemical structure . These compounds were evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The research found that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the potential of such compounds in the development of antidementia agents. The study emphasizes the importance of the basic quality of the nitrogen atom in the piperidine ring for enhancing activity (Sugimoto et al., 1990).

Bioactivity of Benzamides and Metal Complexes

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including those with piperidinyl methyl benzamide structures, and evaluated their in vitro antibacterial activity. This study demonstrated that copper complexes exhibited better activities than free ligands against various bacterial strains, suggesting the antimicrobial potential of such compounds (Khatiwora et al., 2013).

Serotonin 4 Receptor Agonists

Research by Sonda et al. (2004) involved the synthesis of benzamide derivatives acting as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, were found to enhance gastrointestinal motility, indicating their potential as prokinetic agents with reduced side effects (Sonda et al., 2004).

Alzheimer's Disease Therapy

A study by Hussain et al. (2016) on the synthesis and molecular docking of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides aimed to explore potential therapeutic agents for Alzheimer’s disease. This research highlighted the enzyme inhibition activity of these compounds, particularly against butyrylcholinesterase, suggesting their utility in developing treatments for Alzheimer’s disease (Hussain et al., 2016).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(18-13-16-5-4-12-21-16)14-6-8-15(9-7-14)19-10-2-1-3-11-19/h6-9,16H,1-5,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJJVGDXAUCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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